1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime
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Overview
Description
1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime is a complex organic compound that features both a trifluoromethyl group and an oxime ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)-2-pyridine, which is then subjected to a series of reactions to introduce the propanone and oxime ether functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime N-oxides.
Reduction: Reduction reactions can convert the oxime ether back to the corresponding ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime ether can yield oxime N-oxides, while reduction can produce the corresponding ketone .
Scientific Research Applications
1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxime ether moiety can interact with enzymes, potentially inhibiting their activity by forming stable complexes . The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-aminoethyl)oxime
- 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-methylbenzyl)oxime
Uniqueness
Compared to similar compounds, 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-1-[4-(trifluoromethyl)pyridin-2-yl]propan-1-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-2-14(15-9-12(7-8-21-15)16(18,19)20)22-23-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFURBIYRAVIJQ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC1=CC=CC=C1Cl)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OCC1=CC=CC=C1Cl)/C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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